molecular formula C20H15BrN2O5 B12170505 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one

1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one

Cat. No.: B12170505
M. Wt: 443.2 g/mol
InChI Key: FHZMNKVVGBLJCI-UHFFFAOYSA-N
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Description

1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a brominated chromen-2-one moiety, a phenoxyacetyl group, and an imidazolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the bromination of 3-acetyl-2H-chromen-2-one to yield 6-bromo-3-acetyl-2H-chromen-2-one . This intermediate is then reacted with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) to form the phenoxyacetyl derivative . Finally, the imidazolidin-2-one ring is introduced through a cyclization reaction with ethylenediamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one is unique due to its combination of a brominated chromen-2-one moiety, a phenoxyacetyl group, and an imidazolidin-2-one ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H15BrN2O5

Molecular Weight

443.2 g/mol

IUPAC Name

1-[2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetyl]imidazolidin-2-one

InChI

InChI=1S/C20H15BrN2O5/c21-14-3-6-17-13(9-14)10-16(19(25)28-17)12-1-4-15(5-2-12)27-11-18(24)23-8-7-22-20(23)26/h1-6,9-10H,7-8,11H2,(H,22,26)

InChI Key

FHZMNKVVGBLJCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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